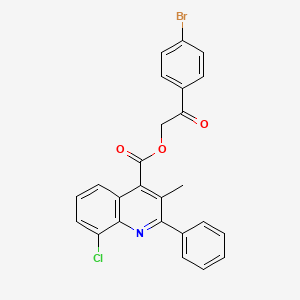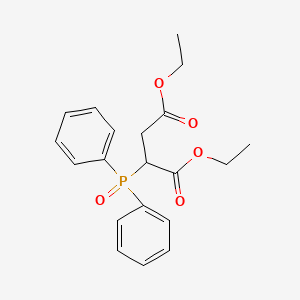![molecular formula C10H16N2O4 B15151918 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- CAS No. 189875-75-0](/img/structure/B15151918.png)
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- is a complex organic compound with a unique structure that includes a morpholine ring, an amino group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Introduction of the Amino Group:
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-, such as hydroxylated, alkylated, and acylated compounds.
Applications De Recherche Scientifique
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The morpholine ring and amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenoic acid, 4-(4-morpholinyl)-, ethyl ester, (2E)-
- 2-Butenoic acid, 4-(4-morpholinyl)-, methyl ester
Uniqueness
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the amino group allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
189875-75-0 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
4-(2-morpholin-4-ylethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16N2O4/c13-9(1-2-10(14)15)11-3-4-12-5-7-16-8-6-12/h1-2H,3-8H2,(H,11,13)(H,14,15) |
Clé InChI |
FHTNKHDZDFOFAB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)

![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)

